

AZ1495: A Potent IRAK4 Inhibitor for Autoimmune Disease Research

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Compound of Interest

Compound Name: AZ1495

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical mediator in innate immune signaling pathways, making it a compelling therapeutic target for a range of autoimmune and inflammatory diseases.[1][2] Dysregulation of IRAK4-mediated signaling is implicated in the pathogenesis of numerous autoimmune disorders, including rheumatoid arthritis and systemic lupus erythematosus.[1][3] This whitepaper provides a comprehensive technical overview of **AZ1495**, a potent and orally active small molecule inhibitor of IRAK4, for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for autoimmune diseases. While the primary published research on **AZ1495** has focused on its potential in oncology, specifically diffuse large B-cell lymphoma (DLBCL)[4][5][6], its mechanism of action as a powerful IRAK4 inhibitor suggests significant therapeutic potential in the context of autoimmunity.

AZ1495: A Profile of a Novel IRAK4 Inhibitor

AZ1495 is a weak base compound that demonstrates high potency and selectivity for IRAK4.[4] Its ability to inhibit the kinase activity of IRAK4 disrupts the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, a key driver of autoimmune pathology.

Quantitative Data Summary

The following tables summarize the key quantitative data for **AZ1495**, providing a clear comparison of its in vitro and in vivo properties.

Table 1: In Vitro Potency and Selectivity of **AZ1495**[\[4\]](#)[\[7\]](#)

Target	Assay Type	IC50 (μM)	Kd (μM)
IRAK4	Enzyme Assay	0.005	0.0007
IRAK4	Cellular Assay	0.052	-
IRAK1	Enzyme Assay	0.023	-

Table 2: In Vivo Pharmacokinetics of **AZ1495**[\[4\]](#)

Species	Administration	Dose (mg/kg)	Clearance (Cl)	Bioavailability
Rat	Intravenous (iv)	2	75 mL/min/kg	Low
Rat	Oral	5	-	-
Dog	Intravenous (iv)	1	-	-

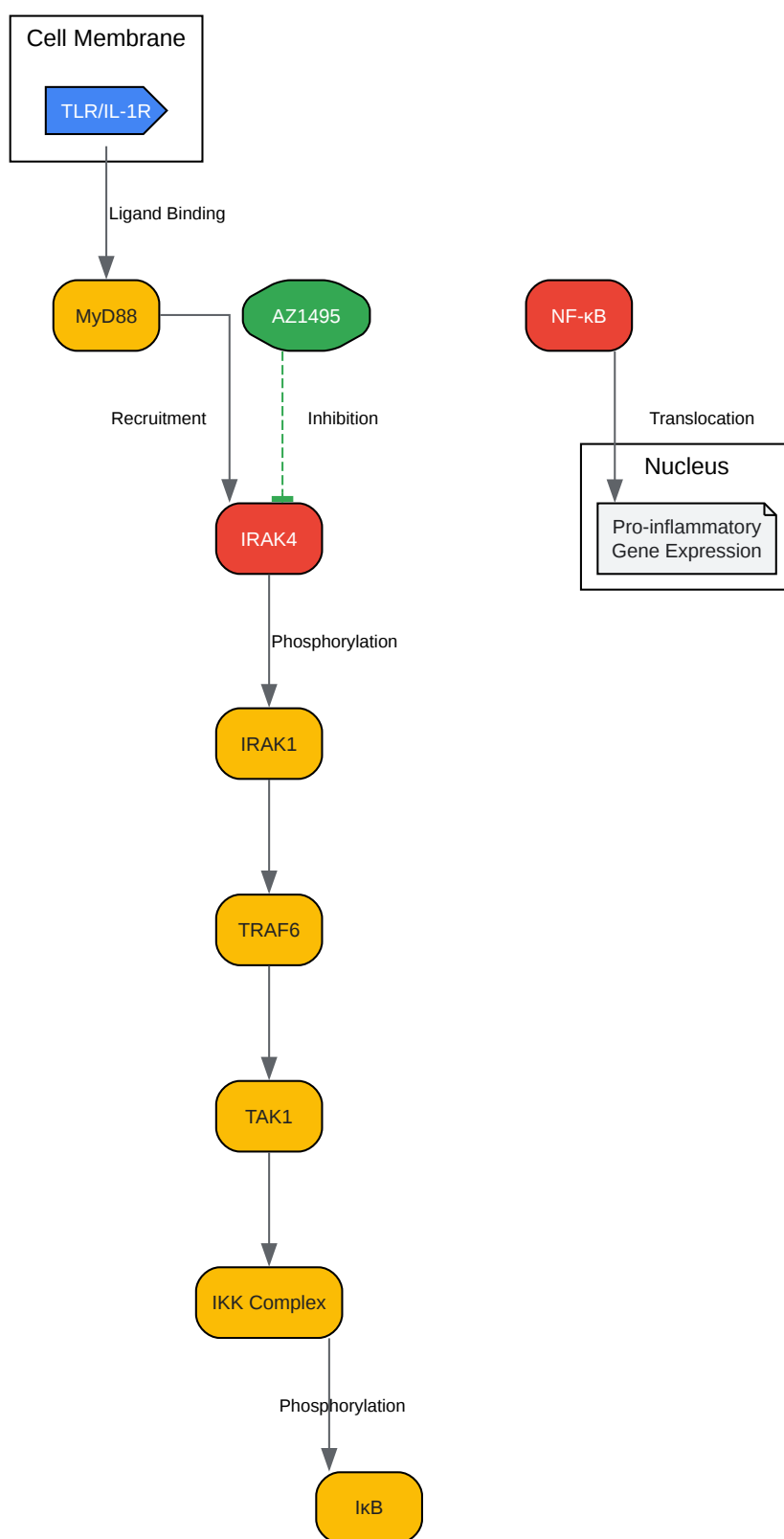
Table 3: In Vivo Efficacy of **AZ1495** in a Preclinical Model[\[4\]](#)

Model	Cell Line	Administration	Dosage	Outcome
ABC-DLBCL Mouse Model	OCI-LY10	Oral, daily	12.5 mg/kg	Tumor regression (in combination with ibrutinib)

The IRAK4 Signaling Pathway and Mechanism of Action of AZ1495

IRAK4 is a pivotal serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).^{[1][8]} Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, leading to the formation of the "Myddosome," a signaling complex that includes IRAK4.^[8] IRAK4 then phosphorylates and activates IRAK1, initiating a signaling cascade that culminates in the activation of transcription factors such as NF- κ B and AP-1.^[8] These transcription factors drive the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines that are central to the inflammatory response in autoimmune diseases.

AZ1495 exerts its therapeutic effect by binding to the kinase domain of IRAK4, thereby preventing its phosphorylation and activation. This blockade of IRAK4 activity effectively shuts down the downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.



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Caption: IRAK4 Signaling Pathway and Inhibition by **AZ1495**.

Experimental Protocols for Preclinical Evaluation in Autoimmune Models

While specific protocols for **AZ1495** in autoimmune models are not yet published, the following methodologies, adapted from studies on other IRAK4 inhibitors like PF-06650833, provide a robust framework for its evaluation.^[9]

In Vitro Cellular Assays

1. Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

- Objective: To determine the effect of **AZ1495** on the production of pro-inflammatory cytokines in response to TLR ligand stimulation.
- Methodology:
 - Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
 - Pre-incubate PBMCs with a dose range of **AZ1495** (e.g., 0.001 to 10 μ M) for 1 hour.
 - Stimulate the cells with a TLR agonist such as lipopolysaccharide (LPS) (for TLR4) or R848 (for TLR7/8).
 - After 18-24 hours of incubation, collect the cell culture supernatants.
 - Measure the concentration of cytokines such as TNF- α , IL-6, and IL-1 β using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
 - Calculate the IC₅₀ value of **AZ1495** for the inhibition of each cytokine.

2. NF- κ B Reporter Assay

- Objective: To quantify the inhibitory effect of **AZ1495** on the NF- κ B signaling pathway.
- Methodology:

- Use a stable cell line (e.g., HEK293) expressing a specific TLR (e.g., TLR4) and an NF- κ B-driven reporter gene (e.g., luciferase).
- Pre-treat the cells with varying concentrations of **AZ1495** for 1 hour.
- Stimulate the cells with the corresponding TLR ligand.
- After 6-8 hours, lyse the cells and measure the reporter gene activity (e.g., luminescence).
- Determine the dose-dependent inhibition of NF- κ B activation by **AZ1495**.

In Vivo Animal Models of Autoimmune Disease

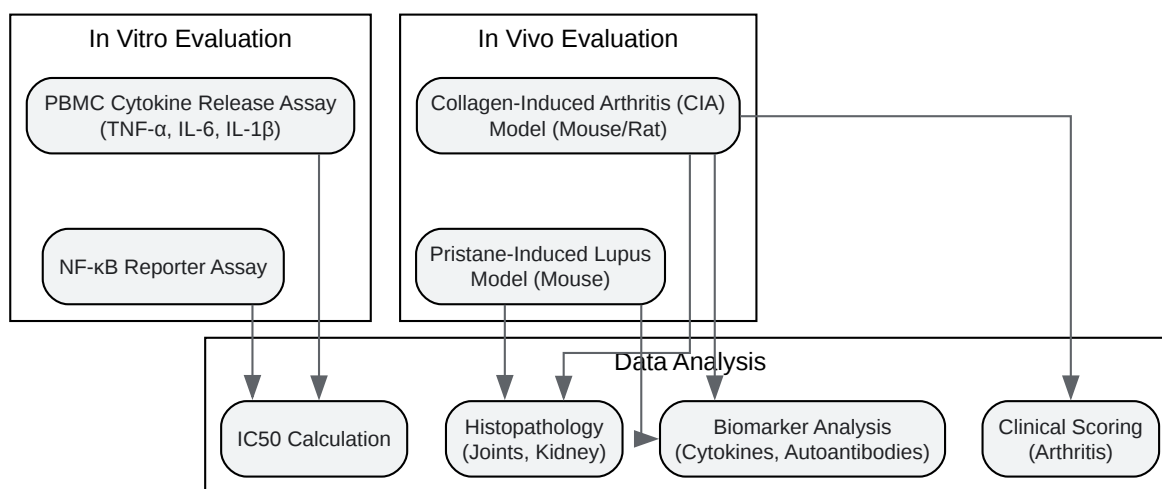
1. Collagen-Induced Arthritis (CIA) in Mice or Rats

- Objective: To evaluate the therapeutic efficacy of **AZ1495** in a preclinical model of rheumatoid arthritis.
- Methodology:
 - Induce arthritis in DBA/1 mice or Lewis rats by immunization with type II collagen emulsified in complete Freund's adjuvant.
 - Administer **AZ1495** orally, once or twice daily, starting at the onset of clinical signs of arthritis. A dose range can be selected based on the preclinical data (e.g., 10-50 mg/kg).
 - Monitor the animals daily for clinical signs of arthritis, including paw swelling and joint inflammation, using a standardized scoring system.
 - At the end of the study, collect blood for analysis of inflammatory markers and autoantibodies.
 - Perform histological analysis of the joints to assess cartilage and bone erosion.

2. Pristane-Induced Lupus Model in Mice

- Objective: To assess the effect of **AZ1495** on the development of lupus-like disease.
- Methodology:

- Induce a lupus-like syndrome in BALB/c mice by a single intraperitoneal injection of pristane.
- Begin oral administration of **AZ1495** at a predetermined time point after pristane injection and continue for several weeks.
- Monitor the mice for the development of autoantibodies (e.g., anti-dsDNA, anti-snRNP) in the serum via ELISA.
- Assess kidney function by measuring proteinuria.
- Perform histopathological examination of the kidneys to evaluate for glomerulonephritis.



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Caption: Preclinical Evaluation Workflow for **AZ1495**.

Conclusion

AZ1495 is a potent IRAK4 inhibitor with a well-defined mechanism of action that holds significant promise for the treatment of autoimmune diseases. The quantitative data presented in this guide highlight its high in vitro potency. The provided experimental protocols offer a solid foundation for researchers to investigate the therapeutic potential of **AZ1495** in relevant

preclinical models of autoimmunity. Further research into the efficacy and safety of **AZ1495** in the context of various autoimmune disorders is warranted and could pave the way for a novel therapeutic option for patients with these debilitating conditions.

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References

- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. [medchemexpress.com](https://www.medchemexpress.com/) [[medchemexpress.com](https://www.medchemexpress.com/)]
- 5. [medchemexpress.com](https://www.medchemexpress.com/) [[medchemexpress.com](https://www.medchemexpress.com/)]
- 6. AZ1495 - MedChem Express [[bioscience.co.uk](https://www.bioscience.co.uk/)]
- 7. [selleckchem.com](https://www.selleckchem.com/) [[selleckchem.com](https://www.selleckchem.com/)]
- 8. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 9. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukie rinstitute.weill.cornell.edu]
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